molecular formula C12H15ClO3 B1283246 4-Butoxy-3-methoxybenzoyl chloride CAS No. 3535-43-1

4-Butoxy-3-methoxybenzoyl chloride

Cat. No. B1283246
CAS RN: 3535-43-1
M. Wt: 242.7 g/mol
InChI Key: UTEDXHLVHFRYSN-UHFFFAOYSA-N
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Description

4-Butoxy-3-methoxybenzoyl chloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a benzoyl chloride group, which is a reactive acyl chloride, and the substituents butoxy and methoxy, which are alkoxy groups attached to the benzene ring. This compound is utilized in the synthesis of chromones, quinolines, quinazoline derivatives, and other heterocyclic compounds, as well as in the preparation of polyamides and other polymers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides to afford 3,5-diketoesters, which can be further transformed into functionalized chromones . Another synthesis route includes the protection of 4-piperidinecarboxylate with di-tert-butyl dicarbonate, followed by reduction and substitution reactions to yield compounds like 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate . Additionally, terephthaloylbis(3-methoxy-4-oxybenzoic) acid is prepared from vanillic acid and terephthaloyl chloride, which is then converted to dichloride for polyamide preparation .

Molecular Structure Analysis

The molecular structure of methyl 4-butoxy-3-methoxybenzoate, a related compound, has been analyzed through crystal structure analysis, revealing that the molecule is almost planar with torsion angles close to 180° . This planarity is indicative of the potential molecular structure of 4-butoxy-3-methoxybenzoyl chloride, suggesting that the substituents may adopt a similar conformation.

Chemical Reactions Analysis

The reactivity of 4-butoxy-3-methoxybenzoyl chloride can be inferred from the reactions of similar compounds. For instance, the synthesis of novel triazolones involves the reaction of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-methoxy-4-(p-nitrobenzoxy)-benzaldehyde, which is synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with p-nitrobenzoyl chloride . This suggests that 4-butoxy-3-methoxybenzoyl chloride could undergo similar nucleophilic substitution reactions due to the presence of the reactive benzoyl chloride group.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-butoxy-3-methoxybenzoyl chloride are not detailed in the provided papers, related compounds exhibit properties such as crystal structure, melting points, and molecular conformations . For example, the crystal and molecular structure of 4′-cyanophenyl-4-n-butoxybenzoate, which has a similar butoxy group, shows that the butoxy group adopts a gauche-conformation . The physical properties of polyamides derived from related monomers have been studied, including their heat resistance and physicomechanical properties . These insights can be extrapolated to hypothesize the properties of 4-butoxy-3-methoxybenzoyl chloride, such as its potential crystallinity, melting point range, and reactivity profile.

Scientific Research Applications

  • Visible-Light Photocatalysis

    • Application : Compounds like “4-Methoxybenzoyl chloride” can be used as radical precursors in visible-light photocatalysis .
    • Method : In this process, the compound is exposed to visible light, which initiates a chemical reaction. The compound acts as a precursor, meaning it undergoes a transformation to produce the radicals needed for the reaction .
    • Results : This method can be used to synthesize various heterocyclic compounds .
  • Synthesis of Acylphosphine Ligands

    • Application : “4-Methoxybenzoyl chloride” can also be used to synthesize acylphosphine ligands .
    • Method : The compound is used as a building block in the synthesis of these ligands, which are used in various chemical reactions .
    • Results : These ligands can be used for the rhodium-catalyzed hydrosilylation of alkenes .

properties

IUPAC Name

4-butoxy-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEDXHLVHFRYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296913
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-methoxybenzoyl chloride

CAS RN

3535-43-1
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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